molecular formula C7H7N3OS B2608128 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 184147-91-9

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2608128
CAS RN: 184147-91-9
M. Wt: 181.21
InChI Key: GTXGWRSFORCVNW-UHFFFAOYSA-N
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Description

“2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a pyridazine derivative . The nine-membered fused-ring system of this compound is almost planar . In the crystal, the amino H atom forms a hydrogen bond to the ketonic O atom of a neighboring molecule to generate a centrosymmetric dimer .


Molecular Structure Analysis

The nine-membered fused-ring system of “2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is almost planar . The amino H atom forms a hydrogen bond to the ketonic O atom of a neighboring molecule to generate a centrosymmetric dimer .


Physical And Chemical Properties Analysis

The molecular formula of “2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is C7H7N3OS . Its average mass is 181.215 Da and its monoisotopic mass is 181.030975 Da .

Scientific Research Applications

Synthesis and Antioxidant Activity

One study focused on the synthesis and evaluation of novel compounds structurally related to 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one for their antioxidant activity. The research demonstrated that these compounds possess significant antioxidant properties, suggesting their potential application in combating oxidative stress-related diseases (Chaban et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Another study elaborated on the synthesis of derivatives structurally related to the compound , evaluating their antimicrobial and anti-inflammatory activities. The synthesized compounds showed a broad spectrum of antibacterial activity and appreciable growth inhibitory activity against fungi, positioning them as candidates for further development into antimicrobial and anti-inflammatory agents (Faidallah et al., 2013).

Analgesic Activity

Research on novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazinones explored their in vivo analgesic and anti-inflammatory activities. This study suggests that certain derivatives can serve as effective analgesic agents, offering new directions for the development of pain management solutions (Demchenko et al., 2015).

Receptor Agonist Activity

A pivotal study identified thiazoles, including 2,7-dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione, as corticotrophin-releasing hormone (CRH) type 1 receptor agonists. This discovery underlines the compound's significance in neuroscience research, particularly in understanding stress response mechanisms (McCluskey et al., 2000).

properties

IUPAC Name

2,7-dimethyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-3-6-5(7(11)10-9-3)8-4(2)12-6/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXGWRSFORCVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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